methyl 4-prop-2-ynylpiperidine-4-carboxylate;hydrochloride
CAS No.: 2243514-63-6
Cat. No.: VC4203248
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2243514-63-6 |
|---|---|
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 |
| IUPAC Name | methyl 4-prop-2-ynylpiperidine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-3-4-10(9(12)13-2)5-7-11-8-6-10;/h1,11H,4-8H2,2H3;1H |
| Standard InChI Key | QNBRMVJCDPEHQH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CCNCC1)CC#C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a piperidine ring substituted at the 4-position with both a prop-2-ynyl group (-C≡C-CH2-) and a methyl ester (-COOCH3), with the hydrochloride salt enhancing solubility. The IUPAC name is methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate hydrochloride, and its canonical SMILES string is COC(=O)C1(CCNCC1)CC#C.Cl . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H16ClNO2 | |
| Molecular Weight | 217.69 g/mol | |
| CAS Number | 2243514-63-6 | |
| Solubility | Soluble in polar solvents |
Spectroscopic Characterization
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NMR: The proton NMR spectrum displays signals for the piperidine ring (δ 3.4–2.2 ppm), methyl ester (δ 3.7 ppm), and propynyl protons (δ 2.1–2.3 ppm) .
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IR: Stretching vibrations at 1720 cm⁻¹ (C=O ester), 3280 cm⁻¹ (C≡C-H), and 2100 cm⁻¹ (C≡C) confirm functional groups.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves four key steps (Figure 1):
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Piperidine Ring Formation: Cyclization of 4-picoline-2-carboxylic acid derivatives under basic conditions .
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Propynylation: Alkylation using propargyl bromide in the presence of a base (e.g., K2CO3) to introduce the propynyl group .
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Esterification: Reaction with methanol and HCl to form the methyl ester .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
A patent by details an optimized industrial-scale method using 4-picoline-2-carboxylic acid ethyl ester, phospho-molybdic acid, and hydrogen peroxide, achieving a 78% yield after recrystallization.
Reaction Conditions and Catalysts
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Oxidation: Hydrogen peroxide with phospho-molybdic acid at 0–80°C .
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Reduction: Palladium-carbon (10%) and formic acid under ambient pressure .
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Crystallization: Ethanol/ethyl acetate mixtures improve purity (>98%) .
Biological Activity and Mechanisms
Pharmacological Targets
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Purinergic Receptors: The compound modulates P2X/P2Y receptors, influencing intracellular calcium signaling and immune responses.
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MMP Inhibition: Structural analogs demonstrate inhibitory effects on MMP-2 and MMP-9 (IC50 ~50 μM), potentially curbing tumor metastasis.
Neurological Applications
Preliminary studies suggest affinity for serotonin (5-HT) and dopamine transporters (Ki ~100 nM), indicating potential in treating anxiety and depression.
Industrial and Research Applications
Organic Synthesis
The compound serves as a building block for:
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Propargylamines: Via decarboxylative coupling with aldehydes and amines .
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Heterocyclic Derivatives: Click chemistry with azides yields triazoles for drug discovery.
Material Science
Its rigid piperidine core is incorporated into liquid crystals and polymers, enhancing thermal stability .
Comparative Analysis with Analogues
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